(1-Aminoisoquinolin-6-yl)methanol

説明

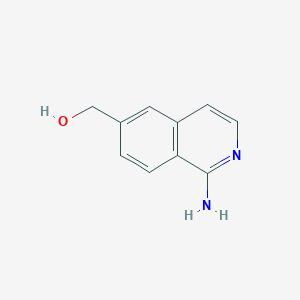

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1-aminoisoquinolin-6-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-10-9-2-1-7(6-13)5-8(9)3-4-12-10/h1-5,13H,6H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQORUBXVDCOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N)C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reaction Pathway Elucidation for 1 Aminoisoquinolin 6 Yl Methanol Synthesis

Unraveling Reaction Intermediates and Transition States

The synthesis of 1-aminoisoquinolines often proceeds through complex, multi-step reactions where the identification of transient intermediates and transition states is key to understanding the reaction mechanism. While specific studies on (1-Aminoisoquinolin-6-yl)methanol are not extensively detailed in the available literature, general principles can be drawn from related syntheses.

For instance, in the synthesis of 3-phenylisoquinoline, imido and tert-butylamido anions are considered likely intermediates. harvard.edu The formation of these species is crucial for the subsequent cyclization steps. harvard.edu Tautomerization of an initial intermediate may occur before the final ring closure. harvard.edu In gold(III)-mediated domino reactions for synthesizing 1-aminoisoquinoline (B73089) derivatives, a plausible mechanism is often proposed and supported by the reaction of a possible intermediate, such as N-(3-phenyl-1H-isochromen-1-ylidene)propan-1-amine. nih.gov

Another approach involves the cyclization of 2-alkynylbenzaldoximes. These reactions can proceed through the formation of cyclic nitrones via a 6-endo-dig cyclization, which are then deoxygenated to yield the isoquinoline (B145761) product. thieme-connect.de The involvement of radical pathways in such deoxygenation steps has been investigated, with the use of radical scavengers like TEMPO helping to confirm the mechanism. thieme-connect.de

In the context of nucleophilic substitution on the isoquinoline ring, the positions most susceptible to attack are C1 and C3. youtube.com This is attributed to the electron-withdrawing nature of the nitrogen atom, which reduces electron density at these positions, making them more electrophilic. youtube.com

Table 1: Key Intermediates in Related Isoquinoline Syntheses

| Intermediate Type | Precursors | Reaction Type | Reference |

| Imido and tert-butylamido anions | o-tolualdehyde tert-butylimine, benzonitrile | Anionic cyclization | harvard.edu |

| N-(3-phenyl-1H-isochromen-1-ylidene)propan-1-amine | 2-alkynylbenzamides, ammonium (B1175870) acetate (B1210297) | Gold(III)-mediated domino reaction | nih.gov |

| Cyclic nitrones | 2-alkynylbenzaldoximes | 6-endo-dig cyclization/deoxygenation | thieme-connect.de |

Role of Catalytic Systems in Regioselectivity and Chemo-selectivity

Catalytic systems are paramount in directing the regioselectivity and chemo-selectivity of isoquinoline synthesis, ensuring the desired isomer is formed with high purity. Various transition-metal catalysts have been employed to achieve this control. researchgate.net

Rhodium(III) catalysts, for example, have been used in the oxidative coupling of N-aryl and N-alkyl benzamidines with alkynes to produce N-substituted 1-aminoisoquinolines with high selectivity. nih.gov Similarly, chiral phosphoric acids can act as organocatalysts in Pictet-Spengler reactions to synthesize axially chiral tetrahydroisoquinolines with excellent enantioselectivity through dynamic kinetic resolution. acs.org

The choice of catalyst can even lead to divergent synthetic pathways from the same starting materials. For example, by switching between different catalytic systems, the annulation of ketoxime acetates and ynals can be directed to form either pyrroles or isoquinolines with excellent regioselectivity. nih.gov Copper-catalyzed cascade reactions of 2-haloaryloxime acetates with active methylene (B1212753) compounds have also been shown to produce a broad range of isoquinoline derivatives with high chemo- and regioselectivities. organic-chemistry.org

Gold(III)-mediated domino reactions provide a facile route to 1-aminoisoquinoline derivatives from readily available 2-alkynylbenzamides and ammonium acetate under mild conditions. nih.gov Silver triflate has also been demonstrated as an effective catalyst for the cyclization of o-alkynylbenzaldoximes with isocyanates to prepare 1-amino-isoquinolines. thieme-connect.denih.gov

Table 2: Catalytic Systems for Selective Isoquinoline Synthesis

| Catalyst | Reactants | Product Type | Key Outcome | Reference |

| Rhodium(III) complexes | N-substituted benzamidines, alkynes | N-substituted 1-aminoisoquinolines | High selectivity | nih.gov |

| Chiral Phosphoric Acids | Tryptamines, aldehydes | Axially chiral tetrahydroisoquinolines | Excellent enantioselectivity | acs.org |

| Copper catalysts | 2-haloaryloxime acetates, active methylene compounds | Substituted isoquinolines | High chemo- and regioselectivity | organic-chemistry.org |

| Gold(III) salts | 2-alkynylbenzamides, ammonium acetate | 1-aminoisoquinoline derivatives | Mild conditions, domino reaction | nih.gov |

| Silver Triflate (AgOTf) | o-alkynylbenzaldoximes, isocyanates | 1-amino-isoquinolines | Efficient cyclization | nih.gov |

Computational Chemistry in Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of complex organic reactions, including the synthesis of isoquinoline derivatives.

DFT calculations are widely used to determine the energetics of reaction pathways, helping to identify the most favorable routes and rate-determining steps. rsc.orgrsc.org For instance, in the synthesis of methanol (B129727) from CO2 hydrogenation over In2O3 catalysts, DFT has been used to compare the energy barriers of different proposed mechanisms, such as the formate (B1220265) (HCOO) route. rsc.orgresearchgate.net These calculations can reveal the energy profiles of intermediates and transition states, providing insights that are difficult to obtain experimentally. rsc.orgresearchgate.net

In studies of quinoline (B57606) derivatives, DFT calculations at levels like B3LYP/6-31G'(d,p) are used to determine properties such as electrophilicity index, chemical hardness, and softness, which are derived from the energies of frontier molecular orbitals. rsc.orgnih.gov The total optimization energy calculated with different basis sets can indicate the stability of a synthesized compound. nih.gov For the hydrogenation of CO2 to methanol, DFT calculations have shown that on certain catalyst surfaces, the direct breaking of the C-O bond in a chemisorbed CO2 molecule has a lower energy barrier than its hydrogenation to a COOH intermediate. rsc.org

Computational modeling is also crucial for understanding the key interactions that govern the stereochemical outcomes of a reaction. In the context of isoquinoline synthesis, this can involve modeling the interaction between a chiral catalyst and the substrate to explain observed enantioselectivity. acs.org

For example, in the asymmetric catalytic addition of propargyltrichlorosilane (B14692540) to aldehydes, DFT calculations can model the interaction between the catalyst and the reagent, such as the formation of a hydrogen bond, which can significantly activate certain bonds and influence the reaction pathway. beilstein-journals.org Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra of molecules, which can be compared with experimental UV/Vis spectra to validate the computed structures. rsc.orgnih.gov

Furthermore, DFT can be used to study the geometry and vibrational frequencies of molecules like isoquinoline and its derivatives. researchgate.net The calculated vibrational spectra (IR and Raman) can be compared with experimental data to confirm the structure of the synthesized compounds. researchgate.net Frontier Molecular Orbital (FMO) analysis provides insights into the chemical stability of molecules by examining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net

Table 3: Applications of Computational Chemistry in Mechanistic Studies

| Computational Method | Application | Investigated Properties | Reference |

| DFT | Reaction Energetics | Energy barriers, rate-determining steps, intermediate stability | rsc.orgrsc.orgresearchgate.net |

| DFT (B3LYP) | Electronic Properties | Electrophilicity, chemical hardness, HOMO-LUMO gap | rsc.orgnih.govresearchgate.net |

| TD-DFT | Spectroscopic Properties | UV/Vis absorption spectra, electronic transitions | rsc.orgnih.gov |

| DFT (GIAO) | Structural Confirmation | NMR chemical shifts | nih.gov |

| DFT | Stereochemical Outcomes | Catalyst-substrate interactions, enantioselectivity | acs.orgbeilstein-journals.org |

Advanced Spectroscopic and Structural Characterization of 1 Aminoisoquinolin 6 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Comprehensive 1D (¹H, ¹³C) and 2D NMR Assignments (e.g., HSQC, HMBC)

A complete assignment of the proton (¹H) and carbon-13 (¹³C) NMR spectra is fundamental for the structural confirmation of (1-Aminoisoquinolin-6-yl)methanol. One-dimensional (1D) NMR provides information on the number and type of chemically distinct protons and carbons. Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity. HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range couplings (typically over two to three bonds), which helps in piecing together the molecular framework.

For related 1-aminoisoquinoline (B73089) derivatives, the aromatic protons typically appear in the range of δ 7.0-8.5 ppm in the ¹H NMR spectrum, while the amino group protons can exhibit a broad signal. The carbon signals for the isoquinoline (B145761) ring system are expected in the aromatic region of the ¹³C NMR spectrum (δ 100-160 ppm). The hydroxymethyl group would introduce a characteristic signal for the methylene (B1212753) protons (CH₂) and the alcohol proton (OH) in the ¹H NMR spectrum, and corresponding signals for the methylene carbon and the carbon-bearing the substituent in the ¹³C NMR spectrum.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | d | ||

| H-4 | d | ||

| H-5 | s | ||

| H-7 | d | ||

| H-8 | d | ||

| -CH₂OH | s | ||

| -NH₂ | br s | ||

| -OH | t |

Note: This table is a hypothetical representation and is not based on experimental data.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-1 | |

| C-3 | |

| C-4 | |

| C-4a | |

| C-5 | |

| C-6 | |

| C-7 | |

| C-8 | |

| C-8a | |

| -CH₂OH |

Note: This table is a hypothetical representation and is not based on experimental data.

Saturation Transfer Difference (STD) NMR for Ligand-Target Interactions

Saturation Transfer Difference (STD) NMR is a powerful method used to study the binding of small molecule ligands to large protein targets. By irradiating protons on the protein that are remote from the ligand binding site, this saturation is transferred via spin diffusion to the entire protein, including the binding pocket. If a ligand is bound, it will also become saturated. The difference between a saturated and an off-resonance spectrum reveals which protons of the ligand are in close proximity to the protein, thus mapping the binding epitope.

While the 1-aminoisoquinoline scaffold is a known pharmacophore present in various biologically active molecules, specific studies employing STD NMR to investigate the interaction of this compound with a biological target have not been identified in the available literature. Such an experiment would be invaluable in understanding its mechanism of action if it were to be developed as a therapeutic agent.

Mass Spectrometry Techniques for Structural Confirmation

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and analyzed by the mass spectrometer. For this compound, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a compound. This is a critical step in the confirmation of a newly synthesized molecule. For this compound (C₁₀H₁₀N₂O), the exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm its elemental composition. No published HRMS data for this specific compound has been found.

Table 3: Expected Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected Ion | Calculated m/z |

|---|---|---|---|

| ESI-MS | Positive | [M+H]⁺ | 175.0866 |

| HRMS | Positive | [M+H]⁺ | 175.08659 |

Note: This table is based on theoretical calculations.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, the O-H stretch of the alcohol, C-H stretches of the aromatic and methylene groups, and C=C and C=N stretches of the isoquinoline ring system. While general IR data for isoquinoline and its derivatives exist, a specific, experimentally recorded IR spectrum for this compound with assigned vibrational frequencies is not available.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 |

| Alcohol (O-H) | Stretch | 3200-3600 (broad) |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

| C=N, C=C | Ring Stretch | 1500-1650 |

| C-O | Stretch | 1000-1260 |

Note: This table represents typical ranges for the indicated functional groups.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Luminescence)

The electronic absorption and emission properties of isoquinoline and its derivatives are of significant interest due to their applications in materials science and medicinal chemistry. rsc.orgnih.gov The study of these properties for this compound would provide critical insights into its electronic structure and potential as a fluorescent probe or in other optical applications.

The absorption and emission spectra of isoquinoline derivatives are influenced by the nature and position of substituents on the heterocyclic ring. nih.gov For instance, the introduction of an amino group at the C-1 position generally leads to a bathochromic (red) shift in the absorption and emission maxima compared to the parent isoquinoline molecule. This is due to the electron-donating nature of the amino group, which extends the π-conjugation of the system.

In a study of various isoquinoline derivatives, it was observed that the emission maxima can range from the near-ultraviolet to the visible region, depending on the substitution pattern. nih.gov For example, some 3-substituted isoquinoline derivatives exhibit emission maxima between 328 and 391 nm. nih.gov The presence of strong electron-withdrawing groups, such as a nitro group, can lead to fluorescence quenching. nih.gov

The solvent environment also plays a crucial role in the photophysical properties of these compounds. Changes in solvent polarity can lead to shifts in the absorption and emission wavelengths, a phenomenon known as solvatochromism. This effect can provide information about the nature of the electronic transitions and the difference in dipole moment between the ground and excited states.

While specific data for this compound is not available, a table of photophysical properties for related isoquinoline derivatives is presented below to illustrate the expected range of absorption and emission characteristics.

| Compound/Derivative | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Solvent |

| Isoquinoline | ~317 | Not reported | Gas Phase |

| 1-Aminoisoquinoline | 335 | Not reported | Water |

| 3-(4-methoxyphenyl)isoquinoline | Not reported | 391 | 0.1 M H₂SO₄ |

| 3-Phenylisoquinoline | Not reported | 391 | 0.1 M H₂SO₄ |

This table is illustrative and compiled from data on related compounds. nih.govchemicalbook.comrsc.org The exact values for this compound would need to be determined experimentally.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared with the calculated percentages based on the proposed empirical formula to verify the compound's purity and elemental composition.

For this compound, the molecular formula is C₁₀H₁₀N₂O. The theoretical elemental composition can be calculated from the atomic masses of its constituent elements. An experimental analysis of a pure sample should yield values that are in close agreement (typically within ±0.4%) with these theoretical values. This validation is a crucial step in the characterization of any new chemical entity.

The table below shows the calculated elemental composition for this compound.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 69.75 |

| Hydrogen | H | 1.008 | 10 | 10.08 | 5.86 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 16.28 |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.30 |

| Total | 174.203 | 100.00 |

This table presents the theoretical elemental analysis values for C₁₀H₁₀N₂O.

Role of 1 Aminoisoquinolin 6 Yl Methanol As a Versatile Synthetic Intermediate

Precursor to Biologically Relevant Molecules and Drug Leads

The 1-aminoisoquinoline (B73089) core is a privileged scaffold in drug discovery, and (1-Aminoisoquinolin-6-yl)methanol serves as a key starting material for the synthesis of various therapeutic agents. Its ability to participate in a wide array of chemical transformations enables the generation of libraries of compounds with diverse pharmacological activities.

Synthesis of Enzyme Inhibitors

The structural motif of this compound is particularly well-suited for the design of enzyme inhibitors, which are crucial in the treatment of numerous diseases.

Kinase Inhibitors:

Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is often implicated in cancer and inflammatory diseases. The 1-aminoisoquinoline scaffold has been identified as a valuable pharmacophore for the development of kinase inhibitors. For instance, 6-substituted isoquinolin-1-amine derivatives have been explored as potent inhibitors of Rho-associated protein kinase (ROCK), a target for cardiovascular diseases. nih.govnih.gov The general structure of these inhibitors often involves the 1-aminoisoquinoline core, with various substituents at the 6-position influencing potency and selectivity. While direct synthesis from this compound is not explicitly detailed in all published studies, its structure provides a clear and direct precursor for such compounds. The amino group can engage in key hydrogen bonding interactions within the ATP-binding site of the kinase, while the hydroxymethyl group at the 6-position offers a handle for further chemical elaboration to enhance binding affinity and pharmacokinetic properties.

DOT1L Inhibitors:

Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase that has been identified as a therapeutic target in certain types of leukemia. esmed.org this compound has been directly utilized in the synthesis of potent DOT1L inhibitors. nih.gov In one reported synthesis, the aminomethyl group of this compound is coupled with a carboxylic acid to form an amide bond, leading to the final inhibitor molecule. nih.gov This highlights the utility of the compound as a readily available intermediate for the construction of complex molecules targeting epigenetic modulators.

| Enzyme Target | Inhibitor Class | Role of this compound | Therapeutic Area |

|---|---|---|---|

| Kinases (e.g., ROCK) | 6-substituted isoquinolin-1-amines | Provides the core scaffold with a key amino group for binding and a modifiable hydroxymethyl group. nih.govnih.gov | Cardiovascular diseases, Cancer |

| DOT1L | Non-nucleoside inhibitors | Direct synthetic precursor, with the aminomethyl group participating in amide bond formation. nih.gov | Leukemia |

Development of Receptor Agonists

Beyond enzyme inhibition, the 1-aminoisoquinoline scaffold is also valuable in the development of receptor agonists.

MRGPRX1 Agonists:

The Mas-related G protein-coupled receptor X1 (MRGPRX1) is a target for the development of novel analgesics. In the search for potent MRGPRX1 agonists, researchers have found that converting a benzamidine (B55565) moiety to a 1-aminoisoquinoline group can lead to highly potent and selective compounds. While the direct use of this compound is not explicitly mentioned, the resulting agonist features the 1-aminoisoquinoline core, underscoring the importance of this structural motif in achieving the desired pharmacological activity. The amino group of the 1-aminoisoquinoline is crucial for receptor interaction, and the substitution pattern on the isoquinoline (B145761) ring can be optimized to enhance potency and selectivity.

Scaffold for Anti-proliferative Agents

The isoquinoline core is a common feature in a variety of natural and synthetic compounds with anti-proliferative activity. While direct synthesis from this compound is not always the primary route described in the literature, its structural components are relevant to the design of such agents. For instance, phenylaminoisoquinolinequinones have been synthesized and shown to possess significant in vitro anti-proliferative activity against various human cancer cell lines. nih.gov These molecules, while not directly derived from this compound, highlight the potential of the substituted isoquinoline scaffold in the development of new anti-cancer drugs. The planar aromatic system can intercalate with DNA, while the amino and other functional groups can interact with various cellular targets to induce apoptosis or inhibit cell growth.

Building Block in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of diverse compounds for high-throughput screening. nih.gov this compound, with its multiple points of functionalization, is an ideal building block for the construction of combinatorial libraries. The primary amine can be readily acylated, alkylated, or used in condensation reactions, while the hydroxyl group can be esterified, etherified, or oxidized.

A three-component combinatorial synthesis has been reported for a library of substituted 6H-pyrido[2',1':2,3]imidazo-[4,5-c]isoquinolin-5(6H)-ones, which exhibited cytotoxic activity. nih.gov While this specific example does not start from this compound, it demonstrates the utility of the isoquinoline scaffold in combinatorial library design. The amenability of this compound to a variety of reaction conditions makes it a valuable starting material for generating focused libraries of compounds for screening against a wide range of biological targets.

Applications in Material Science and Supramolecular Chemistry

The unique electronic and structural properties of the isoquinoline ring system, combined with the coordinating capabilities of the amino and hydroxyl groups, make this compound an interesting candidate for applications in materials science.

Ligands for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. nih.gov These materials have a wide range of applications, including gas storage, catalysis, and sensing. The design and synthesis of new organic ligands are crucial for the development of MOFs with desired properties.

This compound possesses both a nitrogen-containing heterocycle and a hydroxyl group, which can act as coordination sites for metal ions. The amino group can also be a site for post-synthetic modification within the MOF structure. While the direct use of this compound as a ligand in MOF synthesis is not yet widely reported, its potential is significant. The rigid isoquinoline backbone can provide structural integrity to the framework, while the functional groups can be tailored to create specific binding sites for guest molecules or to act as catalytic centers. The use of methanol (B129727) as a solvent has been shown to play an active role in the post-synthetic linker exchange in some MOFs, which could be a relevant consideration when using this compound in MOF synthesis. researchgate.net

Components in Advanced Materials (e.g., Conductive, Optical)

The field of advanced materials is continually in search of novel organic molecules with tailored electronic and photophysical properties. Isoquinoline derivatives, in a broader sense, have been identified as promising candidates for such applications. The aromatic, electron-rich nature of the isoquinoline ring system, combined with the electronic influence of the amino group, positions this compound as a molecule of interest for the development of both conductive and optical materials.

Conductive Materials:

The planarity and potential for π-π stacking of the isoquinoline core are fundamental properties for charge transport in organic conductive materials. The presence of the amino group at the 1-position can significantly influence the electronic properties of the isoquinoline ring, potentially lowering the oxidation potential and facilitating the formation of charge-transfer complexes. These are critical characteristics for the design of organic semiconductors and conducting polymers.

While no direct studies on the conductivity of polymers derived from this compound have been reported, the broader class of amino-substituted aromatic compounds has been investigated for their conductive properties. The general mechanism involves the formation of a conjugated polymer backbone where the amino groups can help to modulate the electronic band gap.

Table 1: Potential Contributions of this compound Moieties to Conductive Material Properties

| Structural Feature | Potential Contribution to Conductivity |

| Isoquinoline Core | Provides a planar, aromatic system for π-orbital overlap and charge delocalization. |

| 1-Amino Group | Acts as an electron-donating group, potentially increasing the HOMO level and facilitating oxidation for p-type conductivity. |

| 6-Hydroxymethyl Group | Offers a site for polymerization or cross-linking, enabling the formation of stable, processable films. |

Optical Materials:

Many isoquinoline derivatives exhibit interesting photophysical properties, including fluorescence. The combination of the isoquinoline heterocycle and the amino substituent can lead to compounds with significant quantum yields and tunable emission wavelengths. The specific substitution pattern in this compound could result in unique absorption and emission characteristics.

The amino group, being a strong auxochrome, is known to enhance the fluorescence of aromatic systems. The position of the substituents on the isoquinoline ring plays a crucial role in determining the intramolecular charge transfer (ICT) character of the excited state, which in turn governs the fluorescence properties. Further derivatization of the amino or hydroxymethyl groups could lead to the development of fluorescent probes, organic light-emitting diode (OLED) materials, or components in optical sensors.

Chiral Derivatives and Enantioselective Synthesis

The hydroxymethyl group at the 6-position of this compound introduces a prochiral center, making the synthesis of its chiral derivatives and the development of enantioselective synthetic methods a key area of interest. Chiral isoquinoline derivatives are important scaffolds in medicinal chemistry and asymmetric catalysis.

Chiral Derivatives:

The hydroxyl group of this compound can be readily transformed into a variety of other functional groups, or it can serve as a handle for the introduction of chiral auxiliaries. For instance, esterification or etherification with chiral acids or alcohols would yield diastereomeric mixtures that could be separated chromatographically.

Furthermore, the amino group could be acylated with chiral reagents to produce chiral amides. These derivatives could find applications as chiral ligands for transition metal catalysts or as chiral resolving agents.

Enantioselective Synthesis:

The direct enantioselective synthesis of chiral derivatives of this compound would most likely involve the asymmetric reduction of a corresponding carbonyl compound, such as a 1-aminoisoquinoline-6-carbaldehyde or a 1-aminoisoquinoline-6-yl ketone.

Several well-established methods for the enantioselective reduction of prochiral ketones and aldehydes could be applicable. These include:

Catalytic Asymmetric Hydrogenation: Using chiral transition metal complexes (e.g., Ru-, Rh-, or Ir-based catalysts with chiral phosphine ligands) to hydrogenate the corresponding ketone would be a direct and atom-economical approach.

Asymmetric Transfer Hydrogenation: This method employs a hydrogen donor (e.g., isopropanol or formic acid) in the presence of a chiral catalyst.

Enzymatic Reduction: Ketoreductases (KREDs) are highly efficient and selective biocatalysts for the synthesis of chiral alcohols. Screening a library of KREDs could identify an enzyme capable of reducing the corresponding ketone with high enantioselectivity.

Table 2: Potential Strategies for Enantioselective Synthesis of Chiral this compound Derivatives

| Method | Substrate | Potential Chiral Catalyst/Reagent | Expected Outcome |

| Asymmetric Hydrogenation | 1-Aminoisoquinoline-6-yl ketone | Chiral Ru- or Rh-phosphine complexes | Enantiomerically enriched (R)- or (S)-(1-Aminoisoquinolin-6-yl)methanol derivative |

| Asymmetric Transfer Hydrogenation | 1-Aminoisoquinoline-6-yl ketone | Chiral transition metal-diamine complexes | Enantiomerically enriched (R)- or (S)-(1-Aminoisoquinolin-6-yl)methanol derivative |

| Enzymatic Reduction | 1-Aminoisoquinoline-6-yl ketone | Ketoreductase (KRED) | Enantiomerically pure (R)- or (S)-(1-Aminoisoquinolin-6-yl)methanol derivative |

| Chiral Resolution | Racemic this compound | Lipase-catalyzed acylation | Separation of enantiomers |

While the direct application of these methods to this compound has not been documented, the extensive literature on the enantioselective synthesis of other aromatic alcohols provides a strong foundation for future research in this area. The development of efficient routes to enantiopure derivatives of this compound would unlock its full potential in asymmetric synthesis and the development of novel chiral materials.

Future Research Directions and Perspectives for 1 Aminoisoquinolin 6 Yl Methanol

Development of Novel and Sustainable Synthetic Routes with High Atom Economy

The pursuit of green and sustainable chemical processes is a paramount goal in modern synthetic chemistry. For a molecule like (1-Aminoisoquinolin-6-yl)methanol, the development of synthetic routes that exhibit high atom economy is a critical area of future research. acs.orgnih.gov Atom economy, a concept that emphasizes the maximization of the incorporation of all reactant atoms into the final product, is a key metric for evaluating the sustainability of a chemical process. acs.org

Current synthetic strategies for isoquinoline (B145761) and its derivatives often rely on multi-step sequences that may involve harsh reaction conditions and the generation of significant waste. acs.org Future research should focus on the development of catalytic, one-pot, or tandem reactions that can construct the this compound scaffold from simple, readily available starting materials with minimal byproduct formation.

For instance, transition-metal-catalyzed C-H activation and annulation strategies have emerged as powerful tools for the synthesis of isoquinoline systems. nih.govorganic-chemistry.org A potential future direction could involve the development of a rhodium(III)-catalyzed oxidative coupling of a suitably substituted benzamidine (B55565) with a propargyl alcohol derivative to directly install the amino and hydroxymethyl functionalities in a single, atom-economical step. nih.gov Another promising avenue is the exploration of multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, thereby increasing efficiency and reducing waste. nih.gov

| Synthetic Strategy | Potential Starting Materials | Key Advantages | Challenges |

| Rh(III)-Catalyzed C-H/N-H Annulation | Substituted Benzamidine, Propargyl Alcohol Derivative | High regioselectivity, potential for one-pot synthesis | Catalyst cost and sensitivity, optimization of reaction conditions |

| Multicomponent Reaction | o-Phthalaldehyde, an amine source, and a C1 building block | High convergence, operational simplicity, diversity-oriented synthesis | Control of selectivity, identification of suitable reaction partners |

| Biomimetic Synthesis | Tyrosine-derived precursors | Potential for high stereoselectivity, environmentally benign conditions | Complexity of enzymatic systems, low yields |

Table 1: Potential Sustainable Synthetic Strategies for this compound

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The unique arrangement of functional groups in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate the chemical behavior of this molecule, focusing on both the individual reactivity of the amino and methanol (B129727) groups and their potential interplay.

The primary amino group at the 1-position is a versatile handle for a wide range of chemical transformations. It can participate in nucleophilic substitution, acylation, and diazotization reactions, allowing for the introduction of a diverse array of substituents. The development of novel C-N bond-forming reactions, such as copper- or palladium-catalyzed cross-coupling reactions, could provide access to a library of N-functionalized derivatives with tailored properties.

The hydroxymethyl group at the 6-position offers another site for modification. It can be oxidized to an aldehyde or a carboxylic acid, providing a gateway to further functionalization through reductive amination, esterification, or amide bond formation. Alternatively, it can be converted to a leaving group, such as a tosylate or a halide, to enable nucleophilic displacement reactions.

A particularly intriguing area of future research is the exploration of intramolecular reactions between the amino and methanol functionalities, or their derivatives. Depending on the reaction conditions and the nature of any additional reagents, it may be possible to construct novel heterocyclic ring systems fused to the isoquinoline core.

| Functional Group | Potential Reactions | Resulting Functionality | Potential Applications |

| 1-Amino Group | Acylation, Sulfonylation, Alkylation | Amides, Sulfonamides, Secondary/Tertiary Amines | Modulation of biological activity, tuning of electronic properties |

| 1-Amino Group | Diazotization followed by Sandmeyer-type reactions | Halides, Cyanides, Hydroxyls | Further synthetic diversification |

| 6-Methanol Group | Oxidation (e.g., with PCC, DMP) | Aldehyde, Carboxylic Acid | Bioconjugation, formation of Schiff bases, amides |

| 6-Methanol Group | Conversion to Leaving Group (e.g., TsCl, SOCl2) | Tosylate, Chloride | Nucleophilic substitution for introduction of various groups |

| Both Groups | Intramolecular Cyclization | Fused heterocyclic systems | Novel scaffolds for medicinal chemistry |

Table 2: Potential Reactivity and Transformation Pathways

Rational Design of Derivatives for Emerging Advanced Applications

The structural core of this compound makes it an attractive scaffold for the design of novel molecules with applications in materials science and medicinal chemistry. numberanalytics.comamerigoscientific.com Future research should focus on the rational design and synthesis of derivatives with tailored properties for specific, advanced applications.

In the realm of materials science, isoquinoline-based compounds have shown promise as components of organic light-emitting diodes (OLEDs) and other optoelectronic devices. numberanalytics.com The aromatic isoquinoline core can provide the necessary electronic properties, while the amino and methanol groups offer attachment points for other functional moieties that can tune the emission color, charge transport properties, and solubility of the resulting materials. For example, by attaching electron-donating or electron-withdrawing groups to the amino or methanol functionalities, it may be possible to create a library of compounds with a range of photophysical properties.

In medicinal chemistry, the isoquinoline scaffold is a privileged structure found in numerous biologically active natural products and synthetic drugs. nih.govresearchgate.net The amino and methanol groups of this compound provide ideal handles for the introduction of pharmacophoric features that can interact with biological targets such as enzymes and receptors. For instance, the amino group could be functionalized to mimic a key interaction in a protein binding site, while the methanol group could be used to improve solubility or to attach a targeting moiety. The design of derivatives as potential kinase inhibitors or as ligands for G-protein coupled receptors represents a promising avenue for future investigation. nih.gov

Integration with High-Throughput Experimentation and Automation in Chemical Synthesis

The exploration of the vast chemical space accessible from this compound can be significantly accelerated through the integration of high-throughput experimentation (HTE) and automation. youtube.com These technologies enable the rapid synthesis and screening of large libraries of compounds, dramatically increasing the efficiency of the discovery process. youtube.comnih.gov

Future research should focus on developing robust and reliable automated synthesis platforms for the derivatization of this compound. bioengineer.orgtechnologynetworks.com This would involve the use of robotic liquid handlers and automated reaction systems to perform a wide range of chemical transformations in parallel, such as acylations, sulfonations, and cross-coupling reactions. youtube.com The resulting libraries of compounds could then be screened for desired properties using high-throughput analytical techniques.

For example, in the context of drug discovery, an automated platform could be used to synthesize a library of several hundred derivatives of this compound. nih.gov This library could then be screened for biological activity against a panel of disease-relevant targets using automated biochemical or cell-based assays. nih.govrsc.org This approach would allow for the rapid identification of lead compounds for further optimization. sigmaaldrich.com

Deepening Computational Insights into Molecular Behavior and Interactions

Computational chemistry provides a powerful toolkit for understanding the structure, properties, and reactivity of molecules at the atomic level. numberanalytics.com Future research on this compound should leverage computational methods to gain deeper insights into its molecular behavior and to guide the rational design of new derivatives.

Quantum mechanical methods, such as density functional theory (DFT), can be used to calculate a wide range of molecular properties, including optimized geometries, electronic structures, and spectroscopic signatures. numberanalytics.com These calculations can provide a fundamental understanding of the molecule's reactivity and can be used to predict the outcomes of chemical reactions. For instance, DFT calculations could be used to model the transition states of potential synthetic routes, helping to identify the most promising reaction pathways.

Molecular docking and molecular dynamics (MD) simulations can be employed to study the interactions of this compound and its derivatives with biological macromolecules. nih.govscirp.org These simulations can predict the binding modes and affinities of small molecules to proteins, providing valuable information for the design of new drugs. nih.gov For example, docking studies could be used to identify potential protein targets for derivatives of this compound, while MD simulations could be used to assess the stability of the resulting protein-ligand complexes.

| Computational Method | Information Gained | Application in Research |

| Density Functional Theory (DFT) | Electronic structure, reaction energies, spectroscopic properties | Guiding synthetic route development, understanding reactivity |

| Molecular Docking | Preferred binding orientation of a ligand to a receptor | Identifying potential biological targets, virtual screening of compound libraries |

| Molecular Dynamics (MD) | Dynamic behavior of a molecule over time, conformational changes | Assessing the stability of ligand-receptor complexes, understanding drug-target interactions |

Table 3: Computational Methods for Studying this compound

Q & A

Basic: What synthetic methodologies are recommended for (1-Aminoisoquinolin-6-yl)methanol?

Methodological Answer:

The synthesis of this compound can leverage palladium-catalyzed cross-coupling reactions. For example, microwave-assisted Suzuki-Miyaura coupling using Pd(dba)₂ (palladium dibenzylideneacetone) with RuPhos ligand and NaOtBu (sodium tert-butoxide) in DME (1,2-dimethoxyethane) at 120°C for 30 minutes has been demonstrated for structurally similar isoquinoline derivatives . Key steps include:

- Selection of aryl halides and boronic acid partners.

- Optimization of reaction time and temperature under microwave irradiation to enhance yield.

- Purification via column chromatography and characterization by elemental analysis (e.g., C, H, N content verification) .

Basic: How can HPLC and FTIR be employed to characterize this compound?

Methodological Answer:

- HPLC : Use reverse-phase C18 columns with methanol/water gradients (e.g., 70:30 v/v) for separation. Monitor UV absorption at 254 nm for aromatic amines. Retention time comparison against standards ensures purity .

- FTIR : Identify functional groups such as -NH₂ (stretching at ~3300–3500 cm⁻¹) and -OH (broad peak ~3200–3600 cm⁻¹). Methanol solvent residues can be detected via C-O stretching (~1030 cm⁻¹) .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Discrepancies in NMR or mass spectrometry data may arise from tautomerism or solvent interactions. Strategies include:

- Iterative Analysis : Compare data across multiple solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.

- DFT Calculations : Use density functional theory to predict NMR chemical shifts and match experimental results .

- Cross-Validation : Combine techniques (e.g., HRMS for molecular formula, X-ray crystallography for unambiguous structure confirmation) .

Advanced: How does microwave-assisted synthesis improve reaction efficiency for isoquinoline derivatives?

Methodological Answer:

Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. For this compound synthesis:

- Reduced Reaction Time : 30 minutes vs. hours in conventional heating .

- Higher Yields : Improved catalyst turnover due to minimized side reactions (e.g., decomposition at lower temperatures).

- Scalability : Demonstrated in small-scale reactions (0.348 mmol), with potential for parallel synthesis optimization .

Advanced: What role does this compound play in kinase inhibitor development?

Methodological Answer:

The compound serves as a building block for Mps1 (Monopolar Spindle 1) kinase inhibitors. Key applications:

- Isoquinoline Core Modification : Introduce substituents at the 6-position to enhance binding affinity.

- Structure-Activity Relationship (SAR) : Methanol derivatives improve solubility and pharmacokinetic properties compared to hydrophobic analogs .

- In Vitro Testing : Assess inhibitory activity using kinase assays (IC₅₀ determination) and cytotoxicity studies in cancer cell lines .

Advanced: What are best practices for sharing and validating research data on novel compounds?

Methodological Answer:

- Open Data Repositories : Deposit synthetic protocols, spectral data, and crystallographic files in platforms like PubChem or Zenodo for reproducibility .

- Metadata Standards : Include reaction conditions (catalyst loading, solvent ratios) and instrument parameters (HPLC gradients, NMR frequencies).

- Peer Validation : Collaborate with independent labs to replicate key findings, addressing discrepancies through iterative refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。